molecular formula C11H22O2 B030610 (2S)-2-Propyloctanoic Acid CAS No. 807363-10-6

(2S)-2-Propyloctanoic Acid

Cat. No. B030610
M. Wt: 186.29 g/mol
InChI Key: YCYMCMYLORLIJX-JTQLQIEISA-N
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Description

“(2S)-2-Propyloctanoic Acid” is a chemical compound with the molecular formula C11H22O2 . It is also known as S-(+)-Arundic Acid .


Molecular Structure Analysis

The molecule of “(2S)-2-Propyloctanoic Acid” contains a total of 34 bonds, including 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group . It consists of 22 Hydrogen atoms, 11 Carbon atoms, and 2 Oxygen atoms .


Physical And Chemical Properties Analysis

“(2S)-2-Propyloctanoic Acid” has an average mass of 186.291 Da and a monoisotopic mass of 186.161987 Da .

Scientific Research Applications

Environmental Persistence and Toxicology

Perfluoroalkyl acids, including derivatives like Perfluorooctanoic Acid (PFOA), exhibit significant environmental persistence and potential developmental toxicity. Research has shown that these compounds, due to their widespread industrial use, pose concerns regarding their bioaccumulation and environmental impact. Efforts to understand their hazards have led to studies suggesting avenues for assessing risks associated with their presence in the environment and their developmental effects in rodents (Lau, Butenhoff, & Rogers, 2004).

Degradation and Environmental Biodegradability

The microbial degradation of polyfluoroalkyl chemicals, including PFOA and its precursors, has been reviewed to understand their fate in the environment. These studies emphasize the need for further research into biodegradation pathways, potential defluorination, and the environmental impact of perfluoroalkyl and polyfluoroalkyl chemicals (Liu & Avendaño, 2013).

Human Exposure Through Drinking Water

Research into the human exposure to PFAS (Per- and Polyfluoroalkyl Substances) through drinking water highlights the importance of understanding the concentrations of these substances in water sources. Such studies are crucial for assessing the risks associated with regular consumption and the potential health impacts, emphasizing the need for monitoring and regulatory actions (Domingo & Nadal, 2019).

Removal and Treatment Technologies

Innovations in removing PFAS from water have been critical, with research focusing on adsorption techniques and the challenges of regenerating adsorbents. These studies help in developing more effective methods for mitigating the environmental presence of PFAS and their potential health risks (Gagliano et al., 2019).

Catalysis and Chemical Transformations

The role of catalysis in transforming (2S)-2-Propyloctanoic Acid and its derivatives through chemical processes is another area of application. Such research not only contributes to the understanding of chemical reactions and mechanisms but also explores potential industrial applications and environmental implications (Costentin, Robert, & Savéant, 2013).

Safety And Hazards

The safety data sheet for “(2S)-2-Propyloctanoic Acid” suggests that any clothing contaminated by the product should be immediately removed, and the affected individual should move out of the dangerous area and consult a physician .

properties

IUPAC Name

(2S)-2-propyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYMCMYLORLIJX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431147
Record name (2S)-2-Propyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Propyloctanoic Acid

CAS RN

807363-10-6
Record name (2S)-2-Propyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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